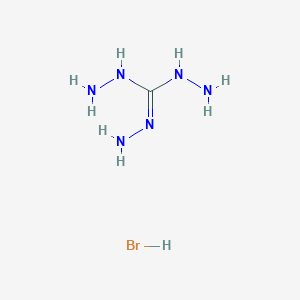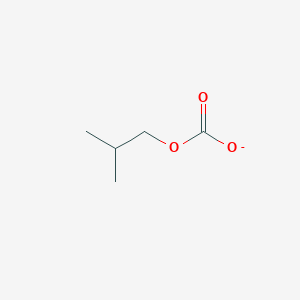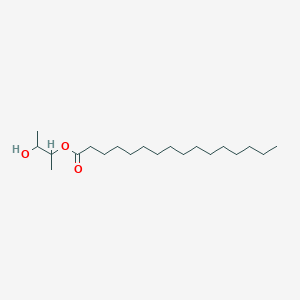
3-Hydroxybutan-2-YL hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutan-2-YL hexadecanoate is an ester compound formed from the reaction between 3-hydroxybutan-2-one and hexadecanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which combines a hydroxybutanone moiety with a long-chain fatty acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutan-2-YL hexadecanoate typically involves the esterification of 3-hydroxybutan-2-one with hexadecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybutan-2-YL hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobutan-2-YL hexadecanoate or hexadecanoic acid.
Reduction: Formation of 3-hydroxybutan-2-yl alcohol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
3-Hydroxybutan-2-YL hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 3-Hydroxybutan-2-YL hexadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with proteins and cellular components, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutan-2-one: A precursor in the synthesis of 3-Hydroxybutan-2-YL hexadecanoate, known for its role in fermentation processes.
Hexadecanoic acid: A long-chain fatty acid commonly found in natural fats and oils.
3-Hydroxybutan-2-YL octanoate: An ester with a shorter fatty acid chain, used for comparison in studies of ester properties.
Uniqueness
This compound is unique due to its combination of a hydroxybutanone moiety with a long-chain fatty acid. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
60715-72-2 |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3-hydroxybutan-2-yl hexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19(3)18(2)21/h18-19,21H,4-17H2,1-3H3 |
Clé InChI |
LDKIUHCQEPSJOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
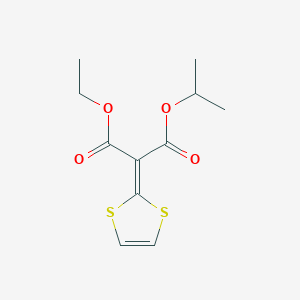
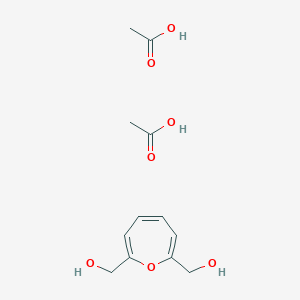

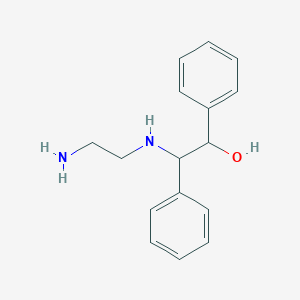
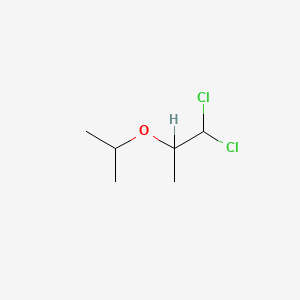
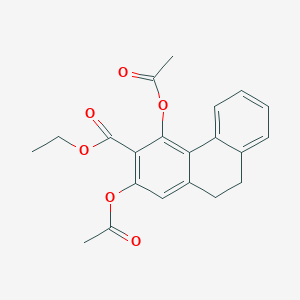
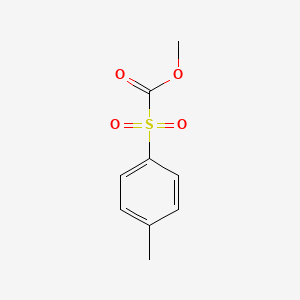
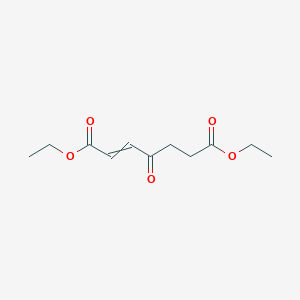
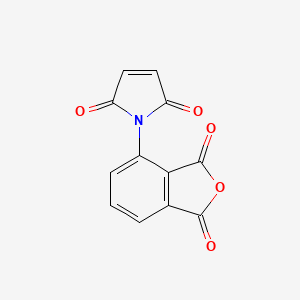
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
